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Compound of Interest

Compound Name: AZD-5991

Cat. No.: B1649328

Technical Support Center: AZD-5991
(NCT032186-83)

This technical support center provides researchers, scientists, and drug development
professionals with detailed information and troubleshooting guidance for the clinical trial
NCT03218683, which investigated the Mcl-1 inhibitor AZD-5991.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of AZD-59917

AZD-5991 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell
Leukemia-1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 is often
overexpressed in cancer cells, contributing to their survival and resistance to therapy.[3] By
binding to Mcl-1, AZD-5991 prevents it from inhibiting pro-apoptotic proteins like Bak, thereby
activating the mitochondrial apoptosis pathway and leading to cancer cell death.[3][4]
Preclinical studies have shown that AZD-5991 has a high binding affinity for Mcl-1, with over
10,000-fold lower affinity for other Bcl-2 family members.[1]

Q2: What was the primary objective of the NCT03218683 clinical trial?

The primary objective of this Phase 1, first-in-human study was to assess the safety, tolerability,
pharmacokinetics, and preliminary anti-tumor activity of AZD-5991 administered intravenously,
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both as a monotherapy and in combination with venetoclax, in patients with relapsed or
refractory hematologic malignancies.[5][6][7]

Q3: Why was the NCT03218683 clinical trial terminated?

The study was terminated by the sponsor.[6] While the specific reasons for termination are not
explicitly stated in all public documents, the published results indicate limited clinical activity
across most hematologic malignancies studied, with the exception of myelodysplastic
syndrome (MDS).[5] Additionally, a high incidence of asymptomatic troponin elevation was
observed, the clinical significance of which was unknown.[5] These factors likely contributed to
the decision to halt further clinical development.[5]

Q4: What were the key findings regarding the clinical activity of AZD-5991 in this trial?

The clinical activity of AZD-5991 was limited.[5] Objective responses were observed in three
patients with myelodysplastic syndrome (MDS): one marrow complete remission without
hematologic improvement and one partial remission with AZD-5991 monotherapy, and one
marrow complete remission with the AZD-5991 and venetoclax combination.[5]

Q5: What were the most common adverse events observed in the trial?

The most frequently reported adverse events (AES) in patients receiving AZD-5991 were
diarrhea (59.0%), nausea (55.1%), and vomiting (47.4%).[5] Grade 3 or higher AEs occurred in
75.6% of patients, with the most common being febrile neutropenia (17.9%) and anemia
(15.4%).[5]

Troubleshooting Guide

Issue: Unexpectedly high levels of cardiac troponin are observed in preclinical models treated
with an Mcl-1 inhibitor.

Possible Cause: This may be an on-target effect of Mcl-1 inhibition in cardiomyocytes. The
NCT03218683 trial reported a high incidence of asymptomatic troponin | or T elevations in
patients.[5] A post-hoc analysis revealed that 54 out of 65 patients had elevated troponin T
levels after receiving AZD-5991.[5]

Suggested Action:
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e Monitor Cardiac Biomarkers: Implement rigorous monitoring of cardiac troponins and other
cardiac biomarkers in your preclinical studies.

o Cardiovascular Risk Assessment: Evaluate baseline cardiovascular risk factors in your
animal models. In the clinical trial, no direct association was found between elevated
troponin and cardiovascular risk factors, but this should be carefully assessed preclinically.[5]

» Histopathological Analysis: Conduct detailed histopathological examination of cardiac tissue
in animal models to investigate for any signs of cardiotoxicity.

Issue: Lack of in vivo efficacy despite potent in vitro activity of an Mcl-1 inhibitor.
Possible Cause: Several factors could contribute to this discrepancy:
e Pharmacokinetics/Pharmacodynamics (PK/PD): Insufficient drug exposure at the tumor site.

e Tumor Microenvironment: The tumor microenvironment can confer resistance to apoptosis-
inducing agents.

e Redundancy in Anti-Apoptotic Pathways: Cancer cells may upregulate other anti-apoptotic
proteins (e.g., Bcl-2, Bcl-xL) to compensate for Mcl-1 inhibition.

Suggested Action:

o PK/PD Modeling: Correlate plasma and tumor drug concentrations with target engagement
and downstream biomarkers of apoptosis (e.g., cleaved caspase-3). Preclinical studies with
AZD-5991 demonstrated a correlation between in vivo tumor efficacy, caspase-3 activation,
and plasma concentration.[8]

o Combination Therapies: Explore combinations with other agents. AZD-5991 showed
enhanced antitumor activity when combined with venetoclax (a Bcl-2 inhibitor) or bortezomib
in preclinical models.[1][3] The clinical trial also explored the combination with venetoclax.[5]

» Resistance Mechanisms: Investigate potential resistance mechanisms by analyzing the
expression levels of other Bcl-2 family proteins in your models.

Data Presentation

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11528199/
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.medchemexpress.com/AZD-5991.html
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd5991.html
https://pubmed.ncbi.nlm.nih.gov/30559424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11528199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Table 1: Key Preclinical Data for AZD-5991

Parameter Value Reference
Mcl-1 Binding Affinity (Ki) 0.13 nM [4]
Mcl-1 IC50 (FRET assay) < 0.0031 pmol/L [5]
Selectivity over Bcl-2 > 5,000-fold [5]
Selectivity over Bcl-xL > 8,000-fold [5]

MOLP-8: 33 nM; MV4:11: 24

Cell Line Activity (EC50)
nM

[1]

Table 2: Summary of Most Common Adverse Events (=25% of Patients) in the NCT03218683

Trial
Adverse Event Frequency Reference
Diarrhea 59.0% [5]
Nausea 55.1% [5]
Vomiting 47.4% [5]
Hypokalemia 29.5% [5]
Fatigue 25.6% [5]

Experimental Protocols

Protocol 1: Patient Eligibility Criteria (Abbreviated) for NCT03218683

This protocol provides a summary of the key inclusion criteria for patients participating in the

AZD-5991 monotherapy and combination with venetoclax arms of the trial.

e Age: 18 to 85 years, inclusive.[7][9]

o Diagnosis: Histologically confirmed relapsed or refractory hematologic malignancies,

including Acute Myeloid Leukemia (AML).[7][9]
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o Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of
<2.[7][9]

e Organ Function:

o Serum creatinine <1.5 times the upper limit of normal (ULN) and creatinine clearance =50
mL/min.[10]

o Adequate liver function.

o Informed Consent: Signed and dated written informed consent obtained prior to any study-
specific procedures.[7][9]

Protocol 2: Western Blotting for Mcl-1 Co-immunoprecipitation

This protocol, adapted from related research, can be used to assess the binding of AZD-5991
to Mcl-1.

o Cell Lysis: Treat cells with AZD-5991 or a DMSO control. Lyse the cells in ice-cold lysis
buffer and incubate for 20 minutes on ice.[4]

o Protein Quantification: Centrifuge the samples and determine the protein concentration of
the supernatant.[4]

e Pre-clearing: Pre-clear the samples for 30 minutes with Protein A/G magnetic beads.[4]

» Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight
at 4°C with rotation.[4]

» Bead Binding: Add Protein A/G magnetic beads for 1 hour at 4°C with rotation.[4]
e Washing: Wash the beads four times with a lysis buffer/PBS solution (1:1).[4]

o Elution and Western Blotting: Add a sample reducing agent to the beads and analyze the
samples by western blotting.[4]

Visualizations
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Caption: Mechanism of action of AZD-5991 in inducing apoptosis.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1649328?utm_src=pdf-body-img
https://www.benchchem.com/product/b1649328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Patient Screening
(Relapsed/Refractory Hematologic Malignancies)

i

Informed Consent

i

Enroliment

Treatment Cyc¢les (3 weeks)

Part 1: AZD-5991 Monotherapy
Dose Escalation

Part 2: Monotherapy Expansion
(CLL, AML/MDS, MM)

Part 3: AZD-5991 + Venetoclax
(AML)

AT N

Antitumor Activity . Safety & Tolerability
(Every 8-12 weeks) FTEITEEE e (Adverse Events)

Data Analysis & Reporting

Trial Termination
(Sponsor Decision)

Click to download full resolution via product page

Caption: High-level workflow of the NCT03218683 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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